9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
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Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-9(2)22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-5-7-11(26-4)8-6-10/h5-9H,1-4H3,(H,18,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHRNLPJZVRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound STL158678 primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
STL158678 interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression. The exact nature of this interaction and the resulting changes are still under investigation.
Biological Activity
The compound 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolo-purine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate in anhydrous ethanol, followed by the introduction of a bromo-substituted triazole precursor. The process yields high purity and significant yields (approximately 80%) after recrystallization from solvents such as DMF .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of purine analogues, including derivatives similar to the target compound. For instance, a study screened various purine derivatives against Trypanosoma brucei, responsible for African sleeping sickness. Notably, compounds with an isopropyl group at position 9 exhibited significant trypanocidal activity with IC values as low as for certain derivatives . This suggests that the structural features of the compound may enhance its efficacy against parasitic infections.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Structural optimization studies on related triazoloquinazolinone derivatives indicated that modifications at specific positions could enhance binding affinity to cancer cell targets. For example, various substitutions on the phenyl ring were shown to affect inhibitory activity at the Polo-like Kinase 1 (Plk1) protein binding domain, with IC values determined from multiple experiments .
The biological activity of this compound can be attributed to its interaction with specific cellular pathways. It is hypothesized that the triazole ring may play a crucial role in modulating enzyme activity related to nucleic acid metabolism and cell cycle regulation. The presence of methoxy and isopropyl groups may enhance lipophilicity and improve cellular uptake, facilitating its action within target cells .
Case Studies
Scientific Research Applications
Research indicates that the compound exhibits a range of biological activities that could lead to significant therapeutic applications:
Antiviral Activity
Studies have shown that derivatives of purine and triazole compounds can exhibit antiviral properties. The compound has been tested against various viral strains, demonstrating efficacy in inhibiting viral replication. For example:
- A study indicated that the compound showed significant activity against herpes simplex virus types 1 and 2, outperforming standard antiviral agents like acyclovir in specific assays without cytotoxic effects on host cells.
Anticancer Properties
The anticancer potential of this compound is supported by its ability to inhibit tumor cell proliferation:
- In vitro studies revealed that the compound effectively inhibited the growth of several cancer cell lines, including ovarian and breast cancer cells. The mechanism is believed to involve interference with nucleic acid synthesis and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Research has indicated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes leads to a reduction in pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antiviral Efficacy
In a comparative study involving various purine derivatives:
- The compound was tested for its antiviral efficacy against herpes simplex virus. Results indicated that it exhibited significant antiviral activity at lower concentrations than those required for acyclovir.
Case Study 2: Anticancer Activity
A focused study on the anticancer properties:
- The compound demonstrated effective inhibition of ovarian cancer cell growth with an IC50 value significantly lower than standard chemotherapeutic agents.
Case Study 3: Mechanisms of Anti-inflammatory Action
A recent investigation into the anti-inflammatory effects:
- The compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a mechanism by which it could mitigate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
